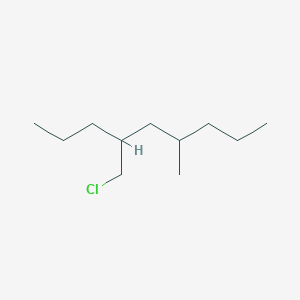
4-(Chloromethyl)-6-methylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-methylnonane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a nonane backbone with a chloromethyl group at the fourth carbon and a methyl group at the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methylnonane typically involves the chloromethylation of 6-methylnonane. This can be achieved through a Friedel-Crafts alkylation reaction, where 6-methylnonane is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the chloromethyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as ZnCl₂ or AlCl₃ is common, and the reaction is typically carried out under controlled temperature and pressure to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-6-methylnonane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH).
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, and thioethers.
Oxidation: Alcohols and carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-methylnonane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Polymer Chemistry: The compound can be used in the preparation of hypercrosslinked polymers, which have applications in catalysis, gas storage, and water treatment.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-methylnonane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an alkylating agent, transferring the chloromethyl group to nucleophilic sites on other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl Chloride: Similar in having a chloromethyl group, but differs in having a benzene ring instead of a nonane backbone.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group attached to a phenyl ring with additional trimethoxysilane functionality.
Uniqueness
4-(Chloromethyl)-6-methylnonane is unique due to its specific substitution pattern on a nonane backbone, which imparts distinct chemical and physical properties compared to aromatic or other aliphatic chloromethyl compounds. Its structure allows for specific reactivity and applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C11H23Cl |
|---|---|
Poids moléculaire |
190.75 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-methylnonane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-10(3)8-11(9-12)7-5-2/h10-11H,4-9H2,1-3H3 |
Clé InChI |
PKZGZHHKOAZBMV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(CCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

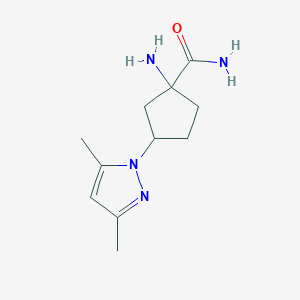
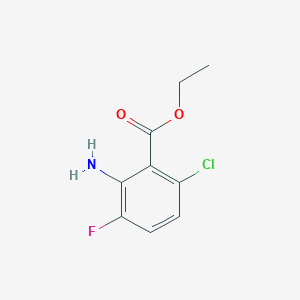
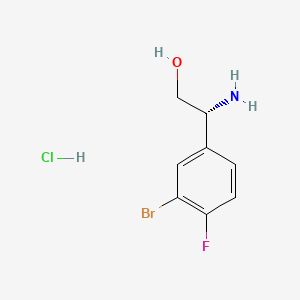
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
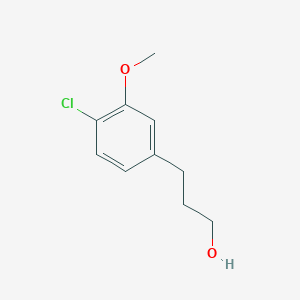
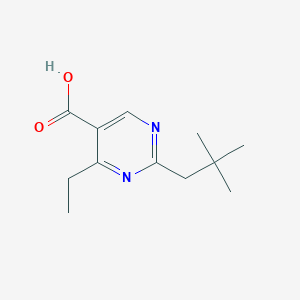
![ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13572628.png)
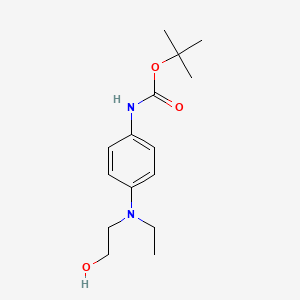
![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)
